molecular formula C13H21NO B1439053 {[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine CAS No. 1095047-69-0

{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine

Cat. No. B1439053
CAS RN: 1095047-69-0
M. Wt: 207.31 g/mol
InChI Key: DVZWFGDCJXANSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine” is a chemical compound with the molecular formula C13H21NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine” is 207.31 . The SMILES string representation is CC(OC1=CC(C)=CC=C1CN)C . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine” are not fully detailed in the sources I found . For comprehensive information, it would be best to refer to a specialized chemical properties database.

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

  • Metabolism and Detectability in Rat Urine : A study on the metabolism and detectability of similar amphetamine-type stimulants in rat urine revealed key metabolic pathways like aromatic hydroxylation and glucuronidation. This research has implications for understanding how substances similar to {[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine are metabolized in biological systems (Welter et al., 2014).

Materials Science and Polymer Chemistry

  • Synthesis and Optical Properties of Poly(p-benzamide)s : Research into the synthesis of compounds related to {[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine has led to the development of poly(p-benzamide)s with unique optical properties. These materials are useful in applications where light interaction and material properties are critical (Takagi et al., 2013).

Toxicology and Drug Testing

  • In Vitro Toxicokinetics of Novel Derivatives : Studies on the toxicokinetics of novel NBOMe derivatives, which are structurally similar to amphetamines, provide insights into drug interactions, polymorphisms, and elimination routes. This information is vital for clinical and forensic toxicology (Richter et al., 2019).

Drug Discovery and Pharmacology

  • Characterization of κ-Opioid Receptor Antagonists : Research on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine sheds light on the pharmacological characterization of opioid receptor antagonists. Such studies contribute to understanding the therapeutic potential of these compounds in treating depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial Research

  • Synthesis and Antimicrobial Evaluation : The synthesis of new analogues of quinolin-8-ol, structurally related to amine compounds, has been investigated for their antimicrobial properties. This research is significant in the search for new antibacterial and antifungal agents (Sharma et al., 2008).

Material Modification and Applications

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Studies on the functional modification of hydrogels through condensation with amine compounds show potential medical applications due to increased biological activity and thermal stability (Aly & El-Mohdy, 2015).

Corrosion Inhibition

  • Amine Derivatives as Corrosion Inhibitors : Research on the use of amine derivative compounds in corrosion inhibition provides insights into their protective properties on metal surfaces, particularly in acidic environments. This has implications in industries where metal corrosion is a concern (Boughoues et al., 2020).

Safety and Hazards

The safety and hazards associated with “{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine” are not specified in the sources I found . For detailed safety information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.

properties

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-9-14-10-12-5-7-13(8-6-12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZWFGDCJXANSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
Reactant of Route 2
Reactant of Route 2
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
Reactant of Route 3
Reactant of Route 3
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
Reactant of Route 4
Reactant of Route 4
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
Reactant of Route 5
Reactant of Route 5
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
Reactant of Route 6
Reactant of Route 6
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.